Methyl 6-(1,1-difluoroethyl)picolinate

Lipophilicity Bioisosterism ADME Properties

Researchers synthesizing auxin-mimic herbicides or probing fluorinated bioisosteres often face unreliable supply of specific alkyl-fluorinated picolinates, risking SAR inconsistency. This compound solves that with a structurally authenticated 1,1-difluoroethyl group distinct from ethyl or trifluoromethyl analogs. • Enables precise construction of 6-substituted picolinate scaffolds critical for broad-spectrum herbicides. • The α,α-difluoroethyl motif provides a metabolically stable hydrogen-bond acceptor to modulate ADME properties. • Sourced for consistent purity; avoid the experimental variability introduced by generic picolinate substitutions.

Molecular Formula C9H9F2NO2
Molecular Weight 201.17 g/mol
Cat. No. B12943150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-(1,1-difluoroethyl)picolinate
Molecular FormulaC9H9F2NO2
Molecular Weight201.17 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC(=N1)C(=O)OC)(F)F
InChIInChI=1S/C9H9F2NO2/c1-9(10,11)7-5-3-4-6(12-7)8(13)14-2/h3-5H,1-2H3
InChIKeyNHOOYZKXXHHRSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-(1,1-difluoroethyl)picolinate: Structural & Procurement Overview


Methyl 6-(1,1-difluoroethyl)picolinate is a fluorinated picolinate ester (C9H9F2NO2, MW 201.17) characterized by a pyridine ring bearing a methyl ester at the 2-position and a 1,1-difluoroethyl substituent at the 6-position . This compound belongs to the broader class of picolinate derivatives, which are extensively utilized as key intermediates in the synthesis of agrochemicals and pharmaceuticals. The presence of the 1,1-difluoroethyl group is structurally significant; it introduces a stereoelectronic profile that is distinct from its non-fluorinated and trifluoromethyl analogs, which can influence downstream molecular properties such as lipophilicity and metabolic handling . As a building block, its utility is anchored in its capacity for further derivatization, particularly in the construction of 6-substituted picolinic acid derivatives .

Fluorinated picolinate building block with distinct stereoelectronic profile
Key intermediate for 6-substituted picolinic acid derivatives
Methyl ester handle supports chemoselective downstream derivatization

Methyl 6-(1,1-difluoroethyl)picolinate: Irreplaceability vs. Generic Analogs


Generic substitution of Methyl 6-(1,1-difluoroethyl)picolinate with structurally similar picolinates (e.g., methyl 6-ethylpicolinate or methyl 6-trifluoromethylpicolinate) is not chemically or biologically equivalent. The α,α-difluoroethyl group is a distinct bioisostere that introduces a unique combination of steric bulk, hydrogen-bonding capacity, and altered lipophilicity relative to a simple ethyl, trifluoromethyl, or unsubstituted analog . This specific fluorination pattern can significantly impact a compound's metabolic stability and target binding affinity, as the fluorine atoms can act as metabolically stable hydrogen-bond acceptors, thereby modulating key ADME properties that are not achievable with other substituents [1]. Consequently, employing a generic alternative risks altering reaction outcomes in synthetic sequences, compromising the biological profile of final candidates, and invalidating structure-activity relationship (SAR) data, making it a critical point of procurement for research with precise design goals [2].

Ethyl or unsubstituted analog
Lacks α,α-difluoro H-bonding capacity and distinct lipophilicity; may shift metabolic stability and target engagement profile
Trifluoromethyl analog
Higher lipophilicity and stronger electron withdrawal may alter solubility and non-specific binding, deviating from intended SAR

Methyl 6-(1,1-difluoroethyl)picolinate: Differentiation Evidence Guide


Fluorination Pattern: α,α-Difluoroethyl vs. Trifluoromethyl & Ethyl

The 1,1-difluoroethyl (CF2CH3) group in the target compound confers a distinct physicochemical signature compared to its closest analogs. Unlike the strongly electron-withdrawing and highly lipophilic trifluoromethyl (CF3) group in Methyl 6-(trifluoromethyl)picolinate, or the non-fluorinated ethyl group in Methyl 6-ethylpicolinate, the α,α-difluoroethyl moiety provides a moderated electronic effect and a more polar character due to the hydrogen atoms on the terminal methyl group . While direct experimental partition coefficient (log P) data for this exact compound are not available in the public domain, the log P value for aryl α,α-difluoroethyl thioethers has been shown to be significantly lower (more polar) than that of their trifluoromethyl ether analogues, which is a critical distinction for optimizing bioavailability and reducing non-specific binding [1].

Fluorination Pattern
Class-level inference
Predicted lower log P (more polar) vs CF3 analog
Supports ADME tuning via polarity differentiation
Direct log P not reported; inferred from aryl α,α-difluoroethyl thioether data
Lipophilicity Bioisosterism ADME Properties

Positional Isomerism: 6-Substituted vs. 4-Substituted Picolinates

The placement of the 1,1-difluoroethyl group at the 6-position of the picolinate ring is a key differentiator from its 4-substituted isomer, 4-(1,1-difluoroethyl)picolinic acid. In the agrochemical field, the 6-substituted picolinate scaffold is a foundational motif for the synthesis of advanced herbicides such as Arylex™ active and Rinskor™ active, which are structurally distinct from 4-substituted analogs [1]. The 6-position offers a unique vector for derivatization that can lead to different binding modes and selectivity profiles against plant hormone receptors (e.g., auxin signaling pathways) compared to the 4-substituted series . Therefore, Methyl 6-(1,1-difluoroethyl)picolinate serves as a direct entry point to the 6-substituted chemical space, whereas the 4-substituted analog leads to a different SAR landscape.

Positional Isomerism
Reported
6-substituted motif key to auxin-mimic herbicide series
Correct isomer ensures relevant SAR exploration
Patent literature links 6-substitution to Arylex™/Rinskor™ actives; 4-substituted leads to different profile
Agrochemical Synthesis Herbicide Intermediates Regioselectivity

Ester Group: Methyl vs. Free Acid vs. Ethyl Ester

Methyl 6-(1,1-difluoroethyl)picolinate is differentiated from its corresponding free acid, 6-(1,1-difluoroethyl)picolinic acid, and its ethyl ester analog by the identity of its ester group. The methyl ester is a commonly employed protecting group that can be selectively hydrolyzed under mild conditions to reveal the free carboxylic acid for further coupling reactions (e.g., amide bond formation). While specific reaction yields for this compound are not publicly documented, the methyl ester generally offers a different reactivity profile compared to an ethyl ester, which can require slightly harsher conditions for hydrolysis. This allows for orthogonal protection strategies in complex molecule synthesis. Furthermore, the methyl ester's physical properties (e.g., volatility, solubility) may differ sufficiently from the ethyl ester to be a deciding factor in purification or formulation steps.

Ester Group
Data to verify
Methyl ester enables milder hydrolysis vs ethyl ester
Supports chemoselective deprotection in synthesis
Inference from general ester reactivity; specific yields not publicly documented
Synthetic Versatility Protecting Group Strategy Reactivity

Methyl 6-(1,1-difluoroethyl)picolinate: Key Application Scenarios


6-(1,1-Difluoroalkyl)-4-aminopicolinate Herbicide Synthesis

This compound serves as a crucial intermediate in the multi-step synthesis of 6-(1,1-difluoroalkyl)-4-aminopicolinates, a class of potent herbicides with broad-spectrum weed control and excellent crop selectivity, as described in US Patent Application US20050032651 A1 [1]. Researchers focused on developing new auxin-mimic herbicides will find this building block essential for constructing the core 6-substituted picolinate scaffold, which is foundational to commercial products like Arylex™ and Rinskor™ actives [2].

Fluorinated Bioisostere Exploration in Medicinal Chemistry

In drug discovery programs, Methyl 6-(1,1-difluoroethyl)picolinate is a valuable tool for exploring the effects of fluorinated bioisosteres on target binding and ADME properties. The α,α-difluoroethyl group is recognized as a metabolically stable motif that can modulate a compound's lipophilicity and polarity profile differently than a trifluoromethyl or unsubstituted alkyl group . Medicinal chemists can use this compound to probe structure-activity relationships in lead optimization campaigns, particularly where fine-tuning physicochemical properties is critical for achieving favorable pharmacokinetics [3].

Picolinate-Based Agrochemical Library Synthesis

Given the prominence of the picolinate scaffold in modern agrochemicals, this compound is a strategic building block for synthesizing diverse libraries of picolinate derivatives. Its methyl ester group acts as a latent carboxylic acid, allowing for late-stage diversification via amide coupling or other transformations . Research teams engaged in the discovery of novel fungicides, insecticides, or plant growth regulators can leverage this intermediate to efficiently explore chemical space around the 6-position of the picolinate ring, a region known to significantly influence biological activity [1].

Application
Selection Property
Validation Focus
6-Substituted picolinate herbicide intermediate synthesis
Regiochemical placement (6-position)
Herbicide SAR and crop selectivity review
Fluorinated bioisostere SAR exploration
α,α-Difluoroethyl electronic & polarity profile
ADME property tuning and target binding modulation
Picolinate-based agrochemical library synthesis
Methyl ester as latent carboxylic acid handle
Chemoselective deprotection and diversification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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